molecular formula C21H19NO3 B5611358 ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate

ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate

Cat. No.: B5611358
M. Wt: 333.4 g/mol
InChI Key: GWSDIPFWSJEMSS-UHFFFAOYSA-N
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Description

Ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate is a chemical compound of significant interest in medicinal and organic chemistry research, built on a naphtho[1,2-e][1,3]oxazine scaffold. This heterocyclic framework, which contains one nitrogen and one oxygen atom, is recognized for its versatile biological activities and potential as a precursor for more complex molecules . Compounds based on the naphtho[1,2-e][1,3]oxazine structure have demonstrated a broad spectrum of notable pharmacological effects in preliminary studies, including potent in vitro antimicrobial activities against various Gram-positive and Gram-negative bacteria and pathogenic fungi . The broader class of 1,3-oxazine derivatives to which this compound belongs has been extensively investigated for a wide range of therapeutic applications, such as serving as cytotoxic agents with anti-cancer properties, antibacterial, antiretroviral (including HIV protease inhibition), antimalarial, and antihypertensive activities . The synthetic value of this compound is also considerable; 1,3-oxazine derivatives can be utilized as key intermediates in the preparation of N-substituted amino alcohols or in the enantioselective synthesis of chiral amines, which are valuable building blocks in pharmaceutical development . Modern synthetic approaches for related naphthoxazine derivatives focus on eco-friendly principles, employing catalytic methods and green solvent systems to achieve high yields in short reaction times . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are responsible for conducting all necessary analyses to verify the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

ethyl 4-(1,3-dihydrobenzo[f][1,3]benzoxazin-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-2-24-21(23)16-7-10-17(11-8-16)22-13-19-18-6-4-3-5-15(18)9-12-20(19)25-14-22/h3-12H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSDIPFWSJEMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC3=C(C=CC4=CC=CC=C34)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate typically involves a multicomponent reaction. One common method is the one-pot three-component condensation reaction. This involves the condensation of 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde in the presence of a solvent such as glycerol at around 50°C . The reaction yields the desired oxazine derivative in high yields (85-95%) within a short reaction time (5-10 minutes) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the process. This includes using environmentally benign solvents, minimizing waste, and maximizing yield through efficient catalytic processes .

Chemical Reactions Analysis

Ring-Opening Reactions

The oxazine ring undergoes nucleophilic ring-opening under acidic or basic conditions:

Reagent Product Conditions Yield
Aqueous HCl2-Hydroxy-1-naphthalenamine derivativeReflux, 6 h61%
K₂CO₃ in acetone8-Methoxy-2-hydroxy-1-naphthonitrileRoom temperature, 18 h94%
Boric acidSulfonic acid-functionalized steroid hybridCHCl₃:MeOH (3:1), 48 h66%

This reactivity enables diversification into pharmaceuticals or dyes via subsequent functionalization .

Derivatization at the Ester Group

The ethyl benzoate moiety participates in hydrolysis and nucleophilic substitution:

  • Hydrolysis :

    Ethyl esterNaOH (aq)4-(naphthoxazinyl)benzoic acidSOCl₂acid chloride\text{Ethyl ester} \xrightarrow{\text{NaOH (aq)}} \text{4-(naphthoxazinyl)benzoic acid} \xrightarrow{\text{SOCl₂}} \text{acid chloride}

    Acid chlorides react with amines/hydrazines to form amides/hydrazides (e.g., 4-(2-chloro-8-methoxy-2H-benzo[e] oxazin-3(4H)-yl)benzohydrazide with 75% yield) .

  • Grignard Reactions :
    The ester carbonyl reacts with organomagnesium reagents to yield tertiary alcohols, though steric hindrance from the naphthoxazine ring reduces efficiency .

Electrophilic Aromatic Substitution

The naphthalene system undergoes regioselective substitution:

Reagent Position Product Catalyst
HNO₃/H₂SO₄C5Nitro derivative-
Cl₂/FeCl₃C4Chloro derivativeLewi

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have demonstrated that compounds containing the naphtho[1,2-e][1,3]oxazine structure exhibit promising anticancer properties. For instance, derivatives of this compound have been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A study highlighted that certain analogs displayed potent activity against breast cancer cell lines, suggesting that ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate could serve as a lead compound for further development in cancer therapeutics .

Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

Materials Science Applications

Organic Electronics : this compound has potential applications in the field of organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The compound's high stability and favorable charge transport characteristics are advantageous for enhancing device performance .

Synthesis and Case Studies

Synthesis Techniques : The synthesis of naphtho[1,2-e][1,3]oxazines has been explored using various eco-friendly methods. One notable approach involves the use of green catalysts to facilitate the reaction between β-naphthol and primary amines in the presence of formaldehyde. This method not only improves yield but also reduces environmental impact .

Case Study - Anticancer Activity : In a recent study published in Scientific Reports, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on different cancer cell lines. The results indicated that specific modifications to the naphtho[1,2-e][1,3]oxazine structure significantly enhanced anticancer activity compared to the parent compound .

Mechanism of Action

The mechanism of action of ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate involves its interaction with various molecular targets. The oxazine ring can interact with enzymes and receptors, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Comparison of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Heteroatoms Key Features Applications/Activity
Ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2-yl)benzoate C₁₉H₁₅NO₃ 305.33 N, O Naphtho-oxazine, ethyl ester Hypothesized bioactivity
5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole (3d) C₁₅H₁₂N₂OS 268.34 N, S Thiadiazole, phenoxy substituent Not specified
Substituted phenyl-1,2,4-oxadiazol-benzo[b][1,4]oxazin acetate Varies ~350–400 N, O Oxadiazole, benzoxazine Biological evaluation
Methyl 4-(1H-naphtho[1,8-de][1,3,2]diazaborinin-2-yl)benzoate C₁₈H₁₅BF₂N₂ 326.13 B, N, F Boron-containing, diazaborinin Crystallographic studies
Key Observations:

Boron-containing analogues (e.g., diazaborinin derivatives) enable coordination chemistry, expanding utility in materials science .

Functional Group Impact: The ethyl benzoate group enhances lipophilicity compared to methyl esters or carboxylic acids (e.g., 4-(1H-naphtho[1,8-de][1,3]oxazin-4-ol), improving membrane permeability .

Key Observations:
  • Catalyst Efficiency : Zirconyl(IV) chloride and HClO₄-SiO₂ offer comparable yields (~60–80%), but zirconyl chloride may provide milder reaction conditions.
  • Multicomponent Approaches : The target compound’s synthesis benefits from one-pot strategies, reducing purification steps compared to sequential functionalization in oxadiazole-benzoxazine hybrids .

Biological Activity

Ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis, and notable biological effects supported by recent research findings.

This compound has the following characteristics:

PropertyValue
Molecular FormulaC21H19N O3
Molecular Weight333.39 g/mol
LogP5.3228
Polar Surface Area33.025 Ų
Hydrogen Bond Acceptors4
InChI KeyGWSDIPFWSJEMSS-UHFFFAOYSA-N

The compound features a naphtho[1,2-e][1,3]oxazine ring system which is significant for its biological activity.

Synthesis

The synthesis of this compound has been achieved through various methodologies. A notable eco-friendly approach involves the use of Fe3O4@nano-almondshell@OSi(CH2)3/NHCH2pyridine/Cu II as a catalyst, which facilitates the reaction of β-naphthol with primary amines and formaldehyde under mild conditions .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of naphtho[1,2-e][1,3]oxazines exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains .

Anticancer Properties

Research indicates that naphtho[1,2-e][1,3]oxazine derivatives possess anticancer activities. For example, a study highlighted the ability of these compounds to induce apoptosis in cancer cells through the modulation of cell cycle progression and inhibition of proliferation . The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit specific enzymes involved in cancer metabolism and progression. For instance, it has been reported to inhibit topoisomerase activity, which is crucial for DNA replication and transcription in cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial activity of various naphtho[1,2-e][1,3]oxazine derivatives, this compound was found to exhibit a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than traditional antibiotics .

Case Study 2: Anticancer Mechanism

A study published in Nature detailed the anticancer effects of naphtho[1,2-e][1,3]oxazines on human breast cancer cells. The results indicated that treatment with these compounds resulted in a significant reduction in cell viability and an increase in apoptosis markers compared to untreated controls .

Q & A

Q. What are the established synthetic routes for ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate?

The compound can be synthesized via a Mannich-type condensation-cyclization reaction involving phenols/naphthols, formaldehyde, and primary amines. For example:

  • A solvent-free, one-pot three-component system using β-naphthol, formaldehyde, and aromatic amines with zirconyl chloride as a catalyst yields structurally related oxazine derivatives .
  • Eco-friendly synthesis in water at ambient temperature via condensation-cyclization has been reported for analogous naphtho-oxazine derivatives .

Q. How can the purity and identity of the compound be confirmed experimentally?

  • Purity : Use high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with a mobile phase (e.g., 40% ethyl acetate/hexane) .
  • Identity : Combine spectroscopic techniques:
    • FTIR to confirm functional groups (e.g., ν ~1608 cm⁻¹ for C=N/C=O) .
    • ¹H/¹³C NMR to resolve aromatic and oxazine ring protons .
    • Mass spectrometry to verify molecular weight (e.g., theoretical m/z = 305.33 for C₁₉H₁₅NO₃) .

Q. What crystallographic methods are used to resolve the compound’s structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • For analogous naphtho-oxazines, SC-XRD with SHELX software (e.g., SHELXL for refinement) provides bond lengths (mean C–C = 0.002 Å) and torsion angles, confirming planar oxazine rings fused to naphthalene .
  • Programs like ORTEP-3 and WinGX are used for graphical representation and data analysis .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

  • Catalyst screening : Zirconyl chloride in solvent-free conditions improves reaction efficiency (e.g., 85% yield for related oxazines) .
  • Temperature control : Stepwise protocols (e.g., 0°C for 1 hour followed by 90°C for 3 hours) minimize side reactions in Vilsmeier–Haack-derived syntheses .
  • Green chemistry : Water as a solvent reduces environmental impact while maintaining yields (~70–80% for Mannich-type reactions) .

Q. What strategies address contradictions in biological activity data for naphtho-oxazine derivatives?

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., electron-withdrawing groups on the benzoyl moiety) to assess antimicrobial or anticancer activity .
  • Dose-response assays : Use minimal inhibitory concentration (MIC) tests to resolve discrepancies in antimicrobial efficacy .
  • Crystallographic data : Correlate bioactivity with molecular planarity and hydrogen-bonding motifs observed in SC-XRD structures .

Q. How are computational methods applied to predict the compound’s reactivity?

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the oxazine ring’s electron-deficient nature may drive reactions with hydrazine or aldehydes .
  • Molecular docking : Simulate interactions with biological targets (e.g., bacterial DNA gyrase) to prioritize derivatives for synthesis .

Q. What experimental designs mitigate challenges in crystallizing this compound?

  • Solvent screening : Use mixed solvents (e.g., ethanol/dichloromethane) to enhance crystal growth .
  • Slow evaporation : Control temperature (296 K) and humidity to obtain diffraction-quality crystals .
  • Additives : Small amounts of boric acid or surfactants can promote ordered crystal packing .

Key Methodological Recommendations

  • Synthesis : Prioritize solvent-free or aqueous conditions for eco-friendly scale-up .
  • Characterization : Combine SC-XRD with DFT for robust structural validation .
  • Biological testing : Use MIC assays and SAR models to resolve activity discrepancies .

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